molecular formula C15H19BN2O3 B1397754 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid, pinacol ester CAS No. 1056456-23-5

4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid, pinacol ester

Cat. No. B1397754
M. Wt: 286.14 g/mol
InChI Key: ZJSWKVHTLJZPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxadiazoles are a class of organic compounds that contain a five-membered ring structure with three carbon atoms, one oxygen atom, and two nitrogen atoms . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the reaction of an acyl hydrazide with a carboxylic acid derivative . The specific synthesis process can vary depending on the substituents present on the oxadiazole ring .


Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be determined using various spectroscopic techniques such as FTIR, proton NMR, and 13C NMR .


Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, including annulation reactions and desulfurization/intramolecular rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be determined using various techniques. For example, the melting point can be determined experimentally, and the 1H NMR and 13C NMR spectra can provide information about the chemical structure .

Scientific Research Applications

Significance in Drug Development

Pharmacological Activities

The 1,3,4-oxadiazole core, a significant structural feature in compounds like 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid, pinacol ester, exhibits a wide range of pharmacological properties. These include antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic activities. The oxadiazole core's versatility underscores its importance in the development of new therapeutic agents with potential applications in treating various diseases (Rana, Salahuddin, & Sahu, 2020).

Bioisosteres and Polymer Applications

Oxadiazoles, including structures derived from 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid, pinacol ester, are recognized for their role as bioisosteres of carboxylic acids, carboxamides, and esters. Beyond pharmacological applications, these compounds have been employed in various domains such as polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors, highlighting their broad utility across scientific research (Zarghi & Hajimahdi, 2013).

Role in Synthetic Chemistry

Synthetic Utility and Biological Roles

The synthesis and study of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been a focus due to their significant chemical and pharmacokinetic properties. These properties enhance their pharmacological activity, making them key units in biologically active compounds. Their ability to form hydrogen bond interactions with biomacromolecules is particularly noteworthy, as this contributes to their wide-ranging antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities (Wang et al., 2022).

Safety And Hazards

The safety and hazards associated with oxadiazole derivatives can vary depending on the specific compound. It’s important to refer to the relevant safety data sheet for specific information .

Future Directions

Oxadiazole derivatives are a promising class of compounds for the development of new pharmaceuticals due to their wide range of biological activities. Future research may focus on the synthesis of new oxadiazole derivatives and the exploration of their biological activities .

properties

IUPAC Name

5-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O3/c1-10-17-13(18-19-10)11-6-8-12(9-7-11)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSWKVHTLJZPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NOC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid, pinacol ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid, pinacol ester
Reactant of Route 3
Reactant of Route 3
4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid, pinacol ester
Reactant of Route 4
Reactant of Route 4
4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid, pinacol ester
Reactant of Route 5
Reactant of Route 5
4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid, pinacol ester
Reactant of Route 6
Reactant of Route 6
4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid, pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.